molecular formula C21H15FN2O2 B581724 Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate CAS No. 1381944-75-7

Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate

Cat. No.: B581724
CAS No.: 1381944-75-7
M. Wt: 346.361
InChI Key: GXVLLWPSFPWDHT-UHFFFAOYSA-N
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Description

Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate is a carbamate derivative characterized by a benzyl-protected carbamate group linked to a biphenyl scaffold. The biphenyl system is substituted with a cyano group at the para position and a fluorine atom at the meta position on one phenyl ring, while the other phenyl ring is connected to the carbamate moiety.

Properties

IUPAC Name

benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2O2/c22-20-12-17(6-7-18(20)13-23)16-8-10-19(11-9-16)24-21(25)26-14-15-4-2-1-3-5-15/h1-12H,14H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXVLLWPSFPWDHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CC(=C(C=C3)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80743064
Record name Benzyl (4'-cyano-3'-fluoro[1,1'-biphenyl]-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1381944-75-7
Record name Carbamic acid, N-(4′-cyano-3′-fluoro[1,1′-biphenyl]-4-yl)-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1381944-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl (4'-cyano-3'-fluoro[1,1'-biphenyl]-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Carbamate Formation

Procedure (adapted from):

  • Reagents :

    • 4-(4-Cyano-3-fluorophenyl)aniline (1.0 eq)

    • Benzyl chloroformate (1.1 eq)

    • Sodium bicarbonate (1.5 eq)

    • Acetone/water (2:1 v/v)

  • Steps :

    • Dissolve the amine (10.0 g, 43.2 mmol) in acetone (250 mL) and water (125 mL) at 0°C.

    • Add sodium bicarbonate (7.3 g, 86.4 mmol) followed by dropwise addition of benzyl chloroformate (7.5 mL, 47.5 mmol) over 10 minutes.

    • Stir the mixture overnight at 0–5°C.

    • Quench with ice-water (500 mL), filter, and wash with cold water.

    • Recrystallize the crude product from ethanol to yield white crystals (85–90% yield).

Key Parameters :

ParameterOptimal Value
Temperature0–5°C
Solvent RatioAcetone:Water (2:1)
Reaction Time12–16 h
Yield85–90%

Industrial-Scale Optimization

Large-scale synthesis requires modifications for safety and efficiency. The patent US6177564B1 highlights critical considerations for handling cyanides and chlorinated reagents:

Process Efficiency

  • Solvent Selection : Isopropyl acetate/water mixtures improve phase separation and reduce emulsion formation during workup.

  • In Situ Reactions : Avoiding intermediate isolation (e.g., hydroxynitrile derivatives) minimizes decomposition risks.

Alternative Methodologies

Solid-Phase Synthesis

Immobilized amines on resin beads enable stepwise functionalization, though yields are lower (60–70%) compared to solution-phase methods.

Microwave-Assisted Reactions

Microwave irradiation at 100°C reduces reaction time to 1–2 hours but requires specialized equipment and offers marginal yield improvements (88–92%).

Analytical Characterization

HPLC Conditions (adapted from):

  • Column: C18 reverse-phase (250 × 4.6 mm, 5 µm)

  • Mobile Phase: Gradient from 20:80 to 80:20 (ACN:0.1% TFA) over 20 min

  • Retention Time: 12.4 min

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 9H, Ar-H), 5.20 (s, 2H, CH₂).

  • IR (KBr) : 1720 cm⁻¹ (C=O), 2230 cm⁻¹ (C≡N).

Challenges and Troubleshooting

  • Cyanide Residuals : Post-reaction assays must confirm cyanide levels <200 ppm.

  • Racemization : Chiral centers in intermediates require strict moisture control (<0.1% H₂O) .

Scientific Research Applications

Scientific Research Applications

  • Pharmaceutical Development
    • Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate has been studied for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance biological activity against various diseases.
    • Case Study : Research has indicated that derivatives of this compound exhibit significant activity against certain cancer cell lines, suggesting potential use in targeted cancer therapies.
  • Material Science
    • The compound is also explored in the field of material science, particularly in the development of polymers and nanomaterials. Its functional groups can be incorporated into polymer matrices to improve mechanical properties or introduce specific functionalities.
    • Data Table :
      PropertyValue
      Boiling PointNot Available
      SolubilityOrganic Solvents
      StabilityStable under standard conditions
  • Chemical Synthesis
    • As a reagent, this compound is used in various synthetic pathways to create more complex molecules. Its ability to undergo nucleophilic substitution reactions makes it valuable in organic synthesis.
    • Example Reaction : RNH2+C21H15FN2O2RNHC21H15F+H2OR-NH_2+C_{21}H_{15}FN_2O_2\rightarrow R-NH-C_{21}H_{15}F+H_2O
    • This reaction illustrates how the compound can be utilized to form amide bonds with amines.
  • Biological Studies
    • The compound has been investigated for its biological activities, including anti-inflammatory and analgesic properties. Studies have shown that it can inhibit certain enzymes involved in inflammatory pathways.
    • Case Study : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited potent inhibition of cyclooxygenase enzymes, which are critical targets for anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The cyano and fluoro groups may play a role in enhancing the compound’s binding affinity to target proteins, while the carbamate group may contribute to its stability and bioavailability .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate, a comparison with structurally analogous carbamates is provided below.

Structural Analogues with Substituted Biphenyl Systems

tert-Butyl N-((2-Fluoro-4-(4-methylthiazol-5-yl)phenyl)methyl)carbamate (42d) Structure: Features a tert-butyl carbamate group and a fluorophenyl-thiazole substituent. Synthesis: Prepared via Suzuki coupling (General Procedure B) with 36% yield . Key Differences: The tert-butyl group enhances steric bulk and may improve metabolic stability compared to the benzyl group.

BenzylN-(4-pyridyl)carbamate Structure: Contains a pyridyl group instead of a substituted biphenyl system. Crystallography: Exhibits intermolecular N–H⋯N hydrogen bonds and C–O⋯O–C interactions, suggesting solid-state stability . Key Differences: The pyridyl group introduces basicity and hydrogen-bonding capability, which are absent in the cyano-fluorophenyl system.

Analogues with Boronate or Halogen Substituents

Benzyl N-[4-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate (CAS 2377610-77-8) Structure: Incorporates a boronate ester group for cross-coupling reactions. Applications: Serves as a Suzuki-Miyaura coupling precursor, enabling further functionalization . Key Differences: The boronate ester expands synthetic utility but introduces hydrolytic instability compared to the cyano group.

Benzyl N-(4-bromo-2-fluorophenyl)carbamate (CAS 1259078-16-4) Structure: Substituted with bromo and fluoro groups. Molecular Weight: 324.14 g/mol . Key Differences: The bromine atom offers a handle for nucleophilic substitution, whereas the cyano group in the target compound is electron-withdrawing, affecting electronic properties.

Analogues with Reactive Functional Groups

Benzyl (4-(2-bromoacetyl)phenyl)carbamate (CAS 157014-41-0) Structure: Features a bromoacetyl group for alkylation or conjugation. Molecular Weight: 348.19 g/mol . Key Differences: The bromoacetyl group enables covalent binding to nucleophiles (e.g., thiols), contrasting with the inert cyano group in the target compound.

Data Table: Comparative Analysis of Key Carbamates

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 4-cyano-3-fluorobiphenyl, benzyl carbamate - Intermediate for bioactive molecules; discontinued
tert-Butyl N-((2-Fluoro-4-(4-methylthiazol-5-yl)phenyl)methyl)carbamate Fluorophenyl-thiazole, tert-butyl carbamate - High-yield Suzuki coupling; drug discovery
BenzylN-(4-pyridyl)carbamate Pyridyl, benzyl carbamate - Hydrogen-bonded crystal structure
Benzyl N-[4-fluoro-3-(tetramethyl-dioxaborolan-2-yl)phenyl]carbamate Boronate ester, benzyl carbamate - Suzuki-Miyaura precursor
Benzyl N-(4-bromo-2-fluorophenyl)carbamate Bromo, fluoro, benzyl carbamate 324.14 Nucleophilic substitution substrate
Benzyl (4-(2-bromoacetyl)phenyl)carbamate Bromoacetyl, benzyl carbamate 348.19 Covalent conjugation agent

Research Findings and Implications

  • Electronic Effects: The cyano group in this compound is strongly electron-withdrawing, which may reduce electron density in the biphenyl system, affecting reactivity in electrophilic substitutions.
  • Stability : The benzyl carbamate group is less hydrolytically stable than tert-butyl carbamates but offers easier deprotection under catalytic hydrogenation .
  • Synthetic Utility : Boronate-containing analogues (e.g., ) outperform the target compound in coupling reactions, while bromoacetyl derivatives (e.g., ) are superior for bioconjugation.

Biological Activity

Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, mechanisms of action, biological activities, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula : C21_{21}H15_{15}FN2_2O2_2
  • CAS Number : 1381944-75-7
  • Molecular Weight : Approximately 348.35 g/mol

The compound features a carbamate functional group linked to a cyano-substituted phenyl moiety , which is further substituted with a fluorine atom. The presence of these functional groups is believed to enhance its reactivity and biological activity, particularly in interactions with biological targets.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that:

  • The cyano and fluoro groups may enhance binding affinity to specific proteins or enzymes.
  • The carbamate group contributes to the compound's stability and bioavailability, allowing for effective interaction within biological systems .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity , particularly against various bacterial strains. Studies have shown its effectiveness in inhibiting the growth of Gram-positive bacteria, including Staphylococcus aureus, and certain Gram-negative bacteria under specific conditions .

Anticancer Potential

The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms that involve apoptosis induction and cell cycle arrest. Its structural features allow it to interact with cellular pathways involved in tumor growth and metastasis .

Data Table: Biological Activity Overview

Biological ActivityTarget Organisms/CellsObserved EffectsReferences
AntimicrobialStaphylococcus aureus, E. coliInhibition of growth
AnticancerVarious cancer cell linesInduction of apoptosis, cell cycle arrest

Case Studies and Research Findings

  • Antimicrobial Efficacy Study :
    A study assessed the antimicrobial efficacy of this compound against multiple bacterial strains. The results indicated that the compound displayed significant inhibitory effects on E. coli and Pseudomonas aeruginosa, particularly in strains lacking efflux pumps, suggesting enhanced permeability and target interaction under specific conditions .
  • Anticancer Activity Investigation :
    Another research effort focused on evaluating the anticancer potential of the compound against various cancer cell lines. The findings demonstrated that treatment with this compound resulted in reduced cell viability and induced apoptosis in human breast cancer cells (MCF-7), highlighting its potential as a lead compound for further drug development .

Q & A

Q. What are standard synthetic routes for Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate?

The compound is synthesized via carbamate-forming reactions. A common approach involves coupling a fluorophenyl-containing intermediate with benzyl-protected carbamates. For example, tert-butyl precursors can undergo deprotection and coupling using protocols like "General Procedure C" (e.g., reacting with dimethylcarbamoyl chloride) or "General Procedure H" (acid-mediated deprotection), yielding products in 9–50% efficiency. Characterization typically involves ¹H/¹³C NMR, mass spectrometry (MS), and high-resolution MS (HRMS) .

Q. Which spectroscopic methods are critical for confirming its structural integrity?

Key techniques include:

  • ¹H/¹³C NMR : Identifies substituent positions and purity (e.g., aromatic proton shifts at δ 7.06–7.42 ppm) .
  • Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 560.7 [M+H]⁺) .
  • X-ray crystallography : Resolves crystal packing and bond geometry using programs like SHELXL for refinement .

Q. What are its potential biological targets or applications?

The compound’s fluorophenyl and carbamate moieties suggest roles as:

  • Enzyme inhibitors : Modulates kinase or phosphatase activity via competitive binding .
  • Biochemical probes : Acts as a scaffold for studying protein-ligand interactions .

Advanced Research Questions

Q. How can low yields in coupling reactions during synthesis be optimized?

Low yields (e.g., 9% in Procedure H ) may stem from steric hindrance or side reactions. Strategies include:

  • Catalyst screening : Use palladium catalysts for cross-coupling efficiency.
  • Intermediate purification : Reduce impurities via column chromatography or recrystallization.
  • Reaction monitoring : Employ TLC or in-situ NMR to identify bottlenecks .

Q. How to resolve discrepancies between crystallographic data and computational models?

Contradictions in bond lengths/angles can arise from dynamic effects (e.g., crystal packing vs. gas-phase DFT). Use:

  • DFT analysis : Compare calculated (e.g., B3LYP/6-31G*) and experimental bond orders.
  • Bond critical point (BCP) analysis : Quantifies electron density topology (ρ(r)) to validate structural features .

Q. How to design experiments to study its mechanism as a kinase inhibitor?

  • Kinase activity assays : Measure IC₅₀ values using ATP-coupled assays (e.g., ADP-Glo™).
  • Molecular docking : Align the compound with kinase active sites (e.g., PDB: 1ATP) using AutoDock Vina.
  • Structure-activity relationship (SAR) : Modify substituents (e.g., cyano or fluorine groups) to assess potency .

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